1-Tert-butyl-4-[(4-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)carbonyl]pyrrolidin-2-one
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Overview
Description
1-Tert-butyl-4-[(4-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)carbonyl]pyrrolidin-2-one is a complex organic compound that features a pyrrolidinone core with multiple substituents, including piperazine and piperidine moieties
Preparation Methods
The synthesis of 1-Tert-butyl-4-[(4-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)carbonyl]pyrrolidin-2-one typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the following steps:
Formation of the Piperazine Derivative: The initial step involves the preparation of the piperazine derivative by reacting 2-methoxyphenylamine with piperazine under suitable conditions.
Coupling with Piperidine: The piperazine derivative is then coupled with a piperidine derivative, which may involve the use of coupling agents such as carbodiimides.
Formation of the Pyrrolidinone Core: The final step involves the formation of the pyrrolidinone core through cyclization reactions, which may require specific catalysts and reaction conditions.
Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
1-Tert-butyl-4-[(4-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)carbonyl]pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where specific substituents on the piperazine or piperidine rings are replaced with other functional groups using appropriate reagents.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Tert-butyl-4-[(4-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)carbonyl]pyrrolidin-2-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological and psychiatric disorders.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of advanced materials with specific properties, such as polymers and nanomaterials.
Biological Research: The compound is used in biological studies to investigate its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 1-Tert-butyl-4-[(4-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)carbonyl]pyrrolidin-2-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-Tert-butyl-4-[(4-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)carbonyl]pyrrolidin-2-one can be compared with other similar compounds, such as:
Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate:
1-Boc-4-(2-formylphenyl)piperazine: Another structurally related compound with different substituents and chemical properties.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various fields.
Properties
Molecular Formula |
C26H38N4O4 |
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Molecular Weight |
470.6 g/mol |
IUPAC Name |
1-tert-butyl-4-[4-[4-(2-methoxyphenyl)piperazine-1-carbonyl]piperidine-1-carbonyl]pyrrolidin-2-one |
InChI |
InChI=1S/C26H38N4O4/c1-26(2,3)30-18-20(17-23(30)31)25(33)28-11-9-19(10-12-28)24(32)29-15-13-27(14-16-29)21-7-5-6-8-22(21)34-4/h5-8,19-20H,9-18H2,1-4H3 |
InChI Key |
MUJMRHDGTOIWIE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1CC(CC1=O)C(=O)N2CCC(CC2)C(=O)N3CCN(CC3)C4=CC=CC=C4OC |
Origin of Product |
United States |
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